N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a complex structure that combines a pyrazolo[1,5-a]pyrimidine core with a 5-methylpyridine substituent, contributing to its unique properties and functionalities.
The compound can be synthesized through various chemical methods, as documented in scientific literature. Notably, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been explored extensively, highlighting their importance in medicinal chemistry and material science due to their significant biological activities and photophysical properties .
N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is classified as a heterocyclic organic compound. It is part of a broader category of compounds known for their roles as enzyme inhibitors and potential anticancer agents.
The synthesis of N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach includes the reaction of 5-methylpyrazole with appropriate electrophiles to form the pyrazolo[1,5-a]pyrimidine scaffold.
A representative synthesis pathway may include:
The molecular structure of N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide consists of a pyrazolo[1,5-a]pyrimidine ring fused with a pyridine ring at one position and a carboxamide functional group at another. The presence of nitrogen atoms in the rings contributes to its heterocyclic nature.
Key structural data includes:
N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions typical for heterocyclic compounds:
The reactivity patterns are influenced by the electronic properties of the substituents on the rings, which can enhance or inhibit certain reactions based on steric and electronic factors .
The mechanism of action for N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors.
Research suggests that compounds within this class can act as inhibitors for various kinases and enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation .
N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is expected to exhibit:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to characterize these properties .
N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has potential applications in:
This compound exemplifies the ongoing research into pyrazolo[1,5-a]pyrimidines and their derivatives as valuable scaffolds in drug discovery and development efforts.
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic framework consists of a five-membered pyrazole ring fused with a six-membered pyrimidine ring, creating a planar, electron-rich system that mimics the purine nucleobase. This molecular mimicry enables competitive binding to ATP pockets in kinase enzymes, a property exploited in numerous therapeutic agents [4] [10]. The scaffold offers multiple sites for functionalization (positions 2, 3, 5, and 7), allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and binding interactions with biological targets [4]. Its physicochemical stability, combined with favorable drug-like properties, has established pyrazolo[1,5-a]pyrimidine as a cornerstone in developing kinase inhibitors, particularly for oncology applications [10].
The significance of this scaffold is exemplified by its presence in FDA-approved therapeutics. Notably, two of three marketed drugs for NTRK fusion cancers (Larotrectinib and Repotrectinib) incorporate pyrazolo[1,5-a]pyrimidine cores, demonstrating its clinical relevance [4]. Synthetic accessibility further enhances its utility: efficient routes typically involve cyclocondensation reactions between 5-aminopyrazole derivatives and electrophilic synthons like β-diketones, enaminones, or 1,1,3,3-tetramethoxypropane [4] [10]. Recent advances include microwave-assisted and palladium-catalyzed cross-coupling reactions that enable rapid diversification for structure-activity relationship studies [10].
N-(5-Methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (molecular formula: C₁₃H₁₁N₅O; molecular weight: 253.26 g/mol) exemplifies the strategic application of the pyrazolo[1,5-a]pyrimidine core in designing precision therapeutics [1] [2]. Its structure integrates two pharmaceutically significant heterocycles: the pyrazolo[1,5-a]pyrimidine moiety serves as the kinase-binding element, while the 5-methylpyridin-2-yl group provides additional hydrogen-bonding capacity and conformational restraint. The carboxamide linker (-C(O)NH-) bridges these components, enhancing molecular recognition through hydrogen-bond donor/acceptor properties [2] [6].
Table 1: Molecular Properties of N-(5-Methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₅O |
Molecular Weight | 253.26 g/mol |
SMILES Notation | Cc1ccc(NC(=O)c2cc3ncccn3n2)nc1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Calculated logP | 1.5473 |
Polar Surface Area | 53.269 Ų |
This compound demonstrates optimized physicochemical parameters for blood-brain barrier penetration, evidenced by its moderate logP value (~1.54) and polar surface area (53.3 Ų), making it suitable for targeting neuroinflammatory processes [2] [6]. Its primary application emerges in positron emission tomography tracer development, where it serves as the pharmacophore for carbon-11-labeled agents targeting interleukin-1 receptor-associated kinase 4 (IRAK4) – a critical mediator in neuroinflammation pathways associated with Alzheimer disease, Parkinson disease, and traumatic brain injury [3] [6]. The compound’s nanomolar affinity for IRAK4 (IC₅₀ ≈ 5 nM) underpins its utility as a template for molecular imaging probes [6].
Significant milestones have shaped the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The structural optimization of N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide yielded a potent IRAK4 inhibitor, enabling the synthesis of the carbon-11-labeled analog ([¹¹C]9) for PET imaging. This tracer was prepared via N-[¹¹C]methylation of the desmethyl precursor using [¹¹C]methyl triflate, achieving high radiochemical yield (50-60%), radiochemical purity (>99%), and specific activity (370-1110 GBq/μmol) – critical parameters for sensitive neuroimaging applications [3] [6]. Beyond IRAK4, pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against diverse kinases, including tropomyosin receptor kinases (TrkA/B/C), B-Raf, MEK, and cyclin-dependent kinases, demonstrating the scaffold’s broad applicability in oncology and neurology [4] [10].
Table 2: Key Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
Kinase Target | Therapeutic Area | Clinical Significance |
---|---|---|
IRAK4 | Neuroinflammation | Upregulated in Alzheimer disease, Parkinson disease |
Tropomyosin Receptor Kinases (Trk) | Oncology | Driver mutations in NTRK fusion cancers |
B-Raf | Melanoma | V600E mutation in metastatic melanoma |
Cyclin-Dependent Kinases (CDK1/2) | Oncology | Cell cycle dysregulation in solid tumors |
MEK | Oncology | Downstream effector in RAS/RAF signaling pathway |
Despite these advances, critical knowledge gaps persist. Structural determinants governing kinase selectivity within the pyrazolo[1,5-a]pyrimidine class remain incompletely characterized, leading to off-target effects that complicate therapeutic applications [4] [10]. Resistance mechanisms – particularly point mutations in kinase domains (e.g., TRK G595R mutation) – limit the long-term efficacy of first-generation inhibitors, necessitating compounds capable of overcoming steric hindrance in mutated ATP-binding pockets [4]. Additionally, optimizing brain biodistribution of these agents requires deeper understanding of transporter interactions beyond basic physicochemical metrics. Future research priorities include developing isoform-selective inhibitors through covalent binding strategies, designing dual-targeting agents to counter resistance, and enhancing blood-brain barrier penetration through prodrug approaches or molecular simplification [4] [6] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: